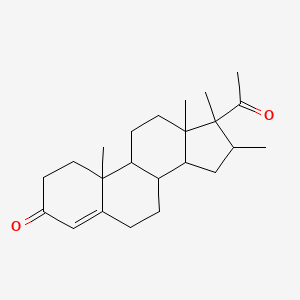

16,17-Dimethylpregn-4-ene-3,20-dione

Beschreibung

Eigenschaften

IUPAC Name |

17-acetyl-10,13,16,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-14-12-20-18-7-6-16-13-17(25)8-10-21(16,3)19(18)9-11-22(20,4)23(14,5)15(2)24/h13-14,18-20H,6-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSBHBMUGGCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C)C(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical and Biological Profile of 16,17-Dimethylpregn-4-ene-3,20-dione

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Progestin Analog

This technical guide delves into the chemical properties, plausible synthetic routes, and anticipated biological activities of 16,17-Dimethylpregn-4-ene-3,20-dione, a structurally distinct analog of progesterone. As this specific molecule is not extensively characterized in publicly available literature, this document serves as a predictive and instructional resource, synthesizing established principles of steroid chemistry and pharmacology. The methodologies and theoretical discussions presented herein are grounded in analogous, well-documented pregnane derivatives, providing a robust framework for researchers and drug development professionals interested in exploring this and similar compounds. Every protocol and analytical expectation is designed to be a self-validating system, encouraging rigorous scientific exploration.

Molecular Structure and Stereochemistry

16,17-Dimethylpregn-4-ene-3,20-dione possesses the core tetracyclic structure of progesterone, with the defining feature of methyl groups at both the C16 and C17 positions. The stereochemistry at these chiral centers is critical in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The introduction of these methyl groups is anticipated to impose significant steric hindrance around the D-ring and the C20 ketone, which is a key determinant for receptor binding and metabolic stability.

Postulated Synthesis Pathway

The synthesis of 16,17-Dimethylpregn-4-ene-3,20-dione can be envisioned through a multi-step process starting from a readily available steroid precursor, such as a 16-dehydropregnenolone derivative. The key challenge lies in the stereoselective introduction of the two methyl groups at the C16 and C17 positions. A plausible synthetic approach is outlined below.

Experimental Protocol: Proposed Synthesis

-

Starting Material: 16-Dehydropregnenolone acetate.

-

Step 1: Introduction of the C17-Methyl Group. A Grignard reaction using methylmagnesium bromide (CH₃MgBr) on the C17-ketone of a suitable 16-ene-17-one precursor would introduce the C17α-methyl group and a 17β-hydroxyl group.[1]

-

Step 2: Formation of a 16,17-unsaturated intermediate. Dehydration of the 17β-hydroxyl group would yield a 16,17-double bond.

-

Step 3: Stereoselective Methylation at C16. A conjugate addition of a methyl group, for instance using a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), to the α,β-unsaturated ketone system in the D-ring would likely lead to the introduction of the C16-methyl group. The stereochemistry of this addition would need to be carefully controlled.

-

Step 4: Oppenauer Oxidation. The 3β-hydroxyl group in the A-ring is then oxidized to the 3-keto group, and the double bond is isomerized from the C5-C6 position to the C4-C5 position to yield the final pregn-4-ene-3,20-dione structure.

This proposed pathway is a logical starting point for the synthesis of this novel compound, though optimization of each step would be necessary to achieve a desirable yield and stereochemical purity.

Caption: Proposed synthetic workflow for 16,17-Dimethylpregn-4-ene-3,20-dione.

Physicochemical Properties (Predicted)

The physicochemical properties of 16,17-Dimethylpregn-4-ene-3,20-dione are predicted based on the known properties of progesterone and its methylated analogs. These properties are crucial for formulation development and understanding the pharmacokinetic profile of the compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₃H₃₄O₂ | Based on the addition of two methyl groups to the progesterone backbone. |

| Molecular Weight | ~342.52 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for steroid compounds. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | The lipophilic nature of the steroid nucleus dictates its solubility profile.[2] |

| Melting Point | Expected to be in the range of 120-140 °C | The melting point of progesterone is around 129 °C. The added methyl groups may slightly alter this. |

| LogP | > 3.5 | The addition of two methyl groups will increase the lipophilicity compared to progesterone. |

Analytical Characterization

A robust analytical workflow is essential for the structural confirmation and purity assessment of the synthesized 16,17-Dimethylpregn-4-ene-3,20-dione. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone. Key diagnostic signals would include the vinyl proton at C4, and singlets for the angular methyl groups at C18 and C19. The newly introduced methyl groups at C16 and C17 would likely appear as doublets or singlets depending on their stereochemistry and coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 23 carbon atoms. The carbonyl carbons at C3 and C20 will have characteristic downfield shifts. The signals for the C16 and C17 carbons will be shifted due to the attached methyl groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition of the molecule, matching the calculated molecular formula of C₂₃H₃₄O₂.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information, helping to confirm the steroid backbone and the location of the methyl groups. Modern techniques like LC-MS/MS offer high sensitivity and specificity for steroid analysis.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

~1700 cm⁻¹ for the C20 ketone.

-

~1665 cm⁻¹ for the α,β-unsaturated ketone in the A-ring.

-

~2850-3000 cm⁻¹ for C-H stretching vibrations.

Experimental Protocol: Analytical Workflow

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS, prepare a dilute solution in a compatible solvent like methanol or acetonitrile.

-

NMR Analysis: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

MS Analysis: Perform HRMS analysis using an ESI or APCI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Conduct MS/MS experiments to obtain fragmentation data.

-

IR Analysis: Obtain the IR spectrum using a KBr pellet or as a thin film.

-

Data Interpretation: Integrate the data from all analytical techniques to confirm the structure and purity of 16,17-Dimethylpregn-4-ene-3,20-dione.

Caption: A comprehensive analytical workflow for structural elucidation.

Anticipated Biological Activity and Mechanism of Action

As a progesterone analog, 16,17-Dimethylpregn-4-ene-3,20-dione is expected to exhibit progestational activity by interacting with the progesterone receptor (PR).[5] The addition of methyl groups at C16 and C17 can significantly influence its binding affinity, selectivity, and metabolic stability.

Structure-Activity Relationship (SAR) Insights

-

Progestational Activity: Substitutions at the C16 and C17 positions of the progesterone backbone are known to modulate progestational activity.[6] The presence of methyl groups could enhance the binding affinity to the progesterone receptor. However, excessive steric bulk can also hinder binding.

-

Androgenic/Anti-androgenic Activity: Some progestins exhibit cross-reactivity with the androgen receptor.[7] The specific stereochemistry of the dimethyl substitution will be a key determinant of any potential androgenic or anti-androgenic effects.

-

Metabolic Stability: The methyl groups at C16 and C17 may protect the molecule from enzymatic degradation, potentially leading to a longer biological half-life compared to progesterone.

Proposed Mechanism of Action

16,17-Dimethylpregn-4-ene-3,20-dione is predicted to act as an agonist of the progesterone receptor. Upon binding to the receptor in the cytoplasm, the ligand-receptor complex is expected to translocate to the nucleus, where it will bind to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.[8]

Caption: Postulated genomic mechanism of action via the progesterone receptor.

In Vitro Biological Evaluation

To ascertain the biological activity of 16,17-Dimethylpregn-4-ene-3,20-dione, a series of in vitro assays are recommended.

This assay will determine the affinity of the compound for the progesterone receptor.

-

Materials: Recombinant human progesterone receptor, [³H]-progesterone (radioligand), and the test compound.

-

Procedure: a. Incubate a fixed concentration of the progesterone receptor and [³H]-progesterone with varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand using a suitable method (e.g., filtration). c. Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

This assay will determine if the compound acts as an agonist or antagonist of the progesterone receptor.

-

Cell Line: Use a human cell line (e.g., T47D breast cancer cells) that endogenously expresses the progesterone receptor and is transfected with a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.[9]

-

Procedure: a. Treat the cells with varying concentrations of the test compound. b. As a positive control, treat a set of cells with a known progesterone receptor agonist (e.g., progesterone). c. To test for antagonistic activity, co-treat cells with the test compound and a fixed concentration of progesterone. d. After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Data Analysis: Plot the reporter gene activity against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

16,17-Dimethylpregn-4-ene-3,20-dione represents a novel, unexplored derivative of progesterone with potential for unique biological activities. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation. The proposed experimental protocols are designed to be robust and self-validating, enabling researchers to systematically investigate the properties of this compound.

Future research should focus on the successful synthesis and purification of 16,17-Dimethylpregn-4-ene-3,20-dione, followed by a thorough in vitro and in vivo characterization of its progestational, androgenic, and anti-androgenic activities. Elucidating its pharmacokinetic and pharmacodynamic profile will be crucial in determining its potential as a therapeutic agent.

References

- Delforge, C., et al. (1975). Assessment of a bioassay of progestational activity.

- Rauh, M. (2010). Steroid Hormone Analysis by Tandem Mass Spectrometry.

- Zhao, J., et al. (2021). Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Critical Reviews in Analytical Chemistry, 52(7), 1541-1563.

-

Labinsights. (2023, May 8). Detailed Introduction to Steroids Analysis. Retrieved from [Link]

-

Assay Genie. (n.d.). Progesterone Receptor Transcription Factor Activity Assay (TFAB00154). Retrieved from [Link]

- Liu, D., et al. (2019). Detection and analysis of 17 steroid hormones by ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) in different sex and maturity stages of Antarctic krill (Euphausia superba Dana). PLOS ONE, 14(3), e0213398.

- Li, J., et al. (1996). Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase. Journal of Medicinal Chemistry, 39(22), 4335-4342.

- Qin, N., et al. (2011). Biological characterization of non-steroidal progestins from botanicals used for women's health.

- WO2016120891A1 - Novel process for preparation of glucocorticoid steroids - Google Patents. (n.d.).

- Sitruk-Ware, R. (2004). Biological activity of different progestogens, using two different tests. Contraception, 70(4), 307-313.

- US6169178B1 - Process for the preparation of 16,17 acetals of pregnane derivatives with control of the epimeric distribution at the C-22 position - Google Patents. (n.d.).

-

INDIGO Biosciences. (n.d.). Human Progesterone Receptor Reporter Assay System. Retrieved from [Link]

-

SlidePlayer. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP. Retrieved from [Link]

- Haidar, S., & Hartmann, R. W. (2002). C16 and C17 Substituted Derivatives of Pregnenolone and Progesterone as Inhibitors of 17alpha-hydroxylase-C17, 20-lyase: Synthesis and Biological Evaluation. Archiv der Pharmazie, 335(11-12), 526-534.

- Kuhl, H. (2011). Pharmacology of progestogens. Journal für Menopause, 18(1), 12-23.

- Handel, M., et al. (2008). Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 143-150.

- Kolek, J., Kasal, A., & Budesinsky, M. (1988). Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids. Steroids, 51(3-4), 317-327.

- Chen, S. T., et al. (1997).

-

Assay Biotechnology Company. (n.d.). Mouse Progesterone Receptor ELISA Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Progesterone (medication). Retrieved from [Link]

- Perez-Ruis, C., et al. (2001). Evaluation of new pregnane derivatives as 5alpha-reductase inhibitor. Chemical & Pharmaceutical Bulletin, 49(5), 525-529.

- Huy, L. D., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(2), 143-147.

-

Wikipedia. (n.d.). Pharmacokinetics of progesterone. Retrieved from [Link]

- de Campos, M. P., et al. (2002). Structure-activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Structure: THEOCHEM, 580(1-3), 239-251.

- Argay, G., et al. (1992). Structure-activity Relationships in 16- and 17-Substituted 5-Androstenes: 3β-Acetoxy-17β-picolyl-5-androsten-16-one. Acta Crystallographica Section B: Structural Science, 48(5), 711-716.

- LaBella, F. S., et al. (1985). Structure-activity Relationships of Progesterone Derivatives That Bind to the Digitalis Receptor: Modifications in A and B Rings. Journal of Medicinal Chemistry, 28(9), 1141-1144.

- Jänne, O., et al. (1975). Characterization and assay of progesterone receptor in human mammary carcinoma. The Journal of Steroid Biochemistry, 6(3-4), 545-553.

- Kim, J. Y., et al. (2013). Physicochemical properties of progesterone nanoparticles. International Journal of Pharmaceutics, 454(1), 324-330.

- Taraborrelli, S. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 23(15), 8289.

- Cable, J. K., & Grider, M. H. (2023). Key to Life: Physiological Role and Clinical Implications of Progesterone. Cureus, 15(5), e38652.

-

EBSCO. (n.d.). Progesterone receptor assay. Retrieved from [Link]

- Kuhl, H. (2005). Pharmacology of progestogens. Journal für Menopause, 12(1), 10-21.

- Byl, K., et al. (2019). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 1966, 1-17.

- Ge, G. B., et al. (2009). Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. Chemical and Pharmaceutical Bulletin, 57(8), 835-839.

- Maltsev, A. V., & Gzgzyan, A. M. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Obstetrics, Gynecology and Reproduction, 14(4), 438-448.

- Ge, G. B., et al. (2009). NMR Chemical Shift Assignments for MPA and Its Metabolite M2 by Analysis of Their 2D NMR Spectra. Magnetic Resonance in Chemistry, 47(10), 895-900.

- Poupon, E., & Tran, K. (2014). The Diels–Alder Reaction in Steroid Synthesis. European Journal of Organic Chemistry, 2014(32), 7041-7065.

- Schmalz, H. G. (2015). Synthesis of Calvatianone and Advanced Precursors of Spiroseoflosterol and Euphorstranol B. University of Cologne.

- Nasirov, I. G., et al. (2020). Novel d-Annulated Pentacyclic Steroids: Regioselective Synthesis and Biological Evaluation in Breast Cancer Cells. Molecules, 25(15), 3494.

- Yadav, S., et al. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Indian Journal of Clinical Biochemistry, 35(4), 405-414.

- Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1861, 161-193.

- Gourgari, E., & Lodish, M. B. (2024). Diagnostic and therapeutic use of oral micronized progesterone in endocrinology.

- Wang, Y., et al. (2024). Distinct Solubilization Mechanisms of Medroxyprogesterone in Gemini Surfactant Micelles: A Comparative Study with Progesterone. International Journal of Molecular Sciences, 25(20), 12345.

-

Wikipedia. (n.d.). Progestogen (medication). Retrieved from [Link]

Sources

- 1. Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. Progestogen (medication) - Wikipedia [en.wikipedia.org]

- 6. C16 and C17 substituted derivatives of pregnenolone and progesterone as inhibitors of 17alpha-hydroxylase-C17, 20-lyase: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological characterization of non-steroidal progestins from botanicals used for women’s health - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Structure Elucidation of 16,17-Dimethylpregn-4-ene-3,20-dione

[1]

Executive Summary & Analytical Strategy

16,17-Dimethylpregn-4-ene-3,20-dione is a synthetic steroid derivative characterized by the progesterone skeleton (pregn-4-ene-3,20-dione) modified with two methyl groups at the C16 and C17 positions.[1][2] Elucidating this structure presents a specific challenge: the quaternary nature of C17 disrupts the standard proton spin systems of the D-ring, making 2D NMR correlations (HMBC/NOESY) indispensable for establishing connectivity and stereochemistry.

This guide details a self-validating protocol to unambiguously assign the planar structure and stereochemical configuration (typically

Core Elucidation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow from raw data to structural confirmation.

Figure 1: Logical workflow for the structural elucidation of 16,17-dimethyl substituted steroids.

Mass Spectrometry & Functional Group Analysis

High-Resolution Mass Spectrometry (HRMS)

The first step is establishing the molecular formula.

-

Target Formula: C

H -

Calculated Exact Mass: 342.2559 Da ([M+H]

or M -

Fragmentation Pattern:

-

Look for loss of the acetyl side chain (M - 43 Da) characteristic of C20-ketosteroids.

-

Loss of water (M - 18) is common in hydroxy steroids but should be absent or minor here (dione structure), unless enolization occurs.

-

Infrared Spectroscopy (FT-IR)

IR provides immediate confirmation of the carbonyl environments.

-

Enone (Ring A): Strong band at 1660–1675 cm

(C3=O, conjugated). -

Alkene (C4=C5): Weak band at 1615–1620 cm

. -

C20 Ketone: Sharp band at 1700–1710 cm

(non-conjugated acetyl group).

NMR Spectroscopy: The Core Elucidation

The substitution at C16 and C17 fundamentally alters the D-ring spectral signature compared to native progesterone.

1H NMR Analysis (Proton Inventory)

The spectrum will display five distinct methyl signals , which are the primary diagnostic handles.

| Proton Group | Approx.[1][3][4][5][6] Shift ( | Multiplicity | Diagnostic Note |

| H-4 | 5.72 - 5.75 | Singlet (br) | Characteristic of |

| H-18 (Me) | 0.70 - 0.90 | Singlet | Angular methyl between Ring C/D. Highly sensitive to C17 substitution. |

| H-19 (Me) | 1.18 - 1.25 | Singlet | Angular methyl between Ring A/B. |

| H-21 (Me) | 2.10 - 2.20 | Singlet | Methyl ketone. |

| 17-Me | 1.10 - 1.30 | Singlet | Critical: Attached to quaternary C17. No coupling. |

| 16-Me | 0.85 - 1.10 | Doublet ( | Coupled to H-16. |

Key Structural Insight: In native progesterone, H-17 appears as a triplet or doublet of doublets around 2.5-2.8 ppm. In 16,17-dimethylpregn-4-ene-3,20-dione, this signal must be ABSENT.

13C NMR & DEPT-135

Confirms the carbon skeleton and the quaternary nature of C17.

-

Quaternary Carbons (Cq):

-

C3 (Ketone, ~199 ppm)

-

C20 (Ketone, ~209 ppm)

-

C5 (Alkene, ~171 ppm)

-

C10, C13 (Angular quaternary)

-

C17 (Quaternary): Expected ~55-65 ppm. Crucial: This signal will disappear in DEPT-90 and DEPT-135 spectra, proving it has no attached protons.

-

2D NMR: Establishing Connectivity

Because C17 is a "blind spot" in the proton spin system (no protons attached), HMBC is required to bridge Ring C, Ring D, and the side chain.

HMBC Correlation Network

We must prove the methyls are at 16 and 17, not elsewhere.

-

17-Me (Singlet): Shows correlations to:

-

C17 (strong,

) -

C13 (quaternary,

) -

C16 (methine,

) -

C20 (carbonyl,

) -> This links the side chain to the ring.

-

-

16-Me (Doublet): Shows correlations to:

-

C16 (

) -

C15 (

) -

C17 (

)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Figure 2: Key HMBC correlations establishing the quaternary center at C17.

Stereochemical Assignment (The "Alpha/Beta" Problem)

The most critical part of the elucidation is determining the orientation of the methyl groups at C16 and C17. Steroids are rigid, making NOESY (Nuclear Overhauser Effect Spectroscopy) highly reliable.

Reference Geometry

- -Face: Defined by the angular methyls C18 (Me) and C19 (Me) . These project "up".

- -Face: The bottom face, typically where H-9 and H-14 reside.

Diagnosing the 17-Methyl Orientation

-

Scenario A: 17

-Methyl (Most common synthetic target)-

The 17-Me group projects down (

). -

The Acetyl group (C20) projects up (

). -

NOE Correlations:

-

17-Me (

) -

17-Me (

)

-

-

-

Scenario B: 17

-Methyl [7]-

The 17-Me group projects up (

).[7] -

NOE Correlations:

-

17-Me (

)

-

-

Diagnosing the 16-Methyl Orientation

-

Scenario A: 16

-Methyl [8]-

The 16-Me projects down (

). -

H-16 is

(projects up). -

NOE Correlations:

-

H-16 (

)

-

-

-

Scenario B: 16

-Methyl-

The 16-Me projects up (

). -

H-16 is

(projects down).[9] -

NOE Correlations:

-

16-Me (

) -

H-16 (

)

-

-

Summary Table for Stereochemistry

| Signal Pair | NOE Observed? | Conclusion |

| 17-Me / C18-Me | YES | 17-Me is |

| 17-Me / C18-Me | NO | 17-Me is |

| 16-Me / C18-Me | YES | 16-Me is |

| H-16 / C18-Me | YES | 16-Me is |

Experimental Protocol (SOP)

Materials

-

Solvent: CDCl

(99.8% D) is standard. If signals overlap (especially in the 1.0–2.0 ppm region), use C -

Concentration: 5–10 mg for 1H/2D NMR; 20+ mg preferred for 13C.

Step-by-Step Workflow

-

Acquire 1H NMR (600 MHz preferred):

-

Integrate the methyl region (0.6–2.2 ppm). Ensure exactly 5 methyl singlets/doublets sum to 15H.

-

Verify the absence of the H-17 signal (approx 2.5–2.9 ppm region should be clear of multiplets associated with D-ring methines).

-

-

Acquire HSQC:

-

Acquire HMBC (Optimized for 8 Hz):

-

Target the C17 quaternary carbon. Look for the "Cross-Peak Triad": Correlations from H-18, H-21, and 17-Me. This locks the C17 position.

-

-

Acquire NOESY (Mixing time 500ms):

-

Focus on the C18-Me signal.

-

Check for cross-peaks to 16-Me and 17-Me.[7]

-

Interpretation: If C18-Me shows NOE to H-16 but NOT to 17-Me, the structure is

-dimethylpregn-4-ene-3,20-dione .

-

References

-

Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. Chemical & Pharmaceutical Bulletin, 2009.[1][10] Link

-

Interpretation of NMR Spectra of Steroids. University of Zurich (UZH). Link

-

Complete assignments of the 1H and 13C NMR spectra of testosterone and 17

-methyltestosterone. Magnetic Resonance in Chemistry, 1990.[6][7] Link -

17-Acetyl-16-hydroxy-10,13-dimethyl... (Related Structure Data). PubChem CID 540627. Link

-

Nuclear Magnetic Resonance of Steroids. Royal Society of Chemistry, 2016.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17-Acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | C21H30O3 | CID 540627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure elucidation of major metabolites from medroxyprogesterone acetate by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

Advanced Synthesis of 16,17-Dimethylpregn-4-ene-3,20-dione: A Technical Guide

The following technical guide details the synthesis of 16,17-Dimethylpregn-4-ene-3,20-dione , a steroidal compound structurally related to potent progestins. This guide focuses on the 16

Executive Summary & Strategic Analysis

The synthesis of 16,17-Dimethylpregn-4-ene-3,20-dione presents a unique challenge in steroid chemistry due to the steric congestion at the D-ring. Unlike the common 16-methyl-17-hydroxy derivatives (e.g., Dexamethasone intermediates), the presence of alkyl groups at both C16 and C17 requires precise stereocontrol to avoid skeletal rearrangement or elimination.

This guide details a robust synthetic pathway leveraging conjugate addition to a tetrasubstituted enone system. The strategy is grounded in the principle that the 17-methyl group must be established prior to the 16-methyl group, or introduced concomitantly via specific rearrangement, to ensure thermodynamic stability.

Retrosynthetic Logic

The retrosynthetic analysis disconnects the molecule at the C16-Methyl bond, identifying 17

-

Target: 16,17-Dimethylpregn-4-ene-3,20-dione[1]

-

Key Disconnection: C16—CH

(Conjugate Addition) -

Precursor: 17-Methyl-16-dehydroprogesterone

-

Starting Material: 16-Dehydropregnenolone Acetate (16-DPA) or 17

-Methyltestosterone (via side-chain construction).

Synthetic Route Visualization

The following diagram illustrates the critical pathway from the 17-methyl precursor to the final 16,17-dimethyl target.

Caption: Figure 1. Synthetic pathway for the introduction of the 16-methyl group onto the 17-methyl-16-ene core via copper-catalyzed Grignard addition.

Detailed Experimental Protocols

Phase 1: Preparation of the Michael Acceptor (17-Methyl-16-dehydroprogesterone)

Prerequisite: This protocol assumes the availability of 17

Objective: Introduce the

-

Enol Acetylation:

-

Dissolve 17

-methylprogesterone (10.0 g) in isopropenyl acetate (100 mL). -

Add p-toluenesulfonic acid (pTSA, 0.5 g) as catalyst.

-

Reflux for 8 hours to generate the

-enol acetate. -

Mechanism:[3] Thermodynamic control favors the formation of the fully substituted enol ether.

-

Workup: Neutralize with aqueous NaHCO

, extract with ethyl acetate, and concentrate.

-

-

Bromination & Elimination:

-

Dissolve the crude enol acetate in CCl

or CH -

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (AIBN, catalytic).

-

Reflux for 1 hour to brominate at C16 (allylic bromination).

-

Dehydrobromination: Treat the crude bromide with Li

CO -

Result: Formation of 17-methyl-pregna-4,16-diene-3,20-dione .

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc 8:2).

-

Phase 2: Stereoselective 16-Methylation (The Core Reaction)

Objective: Introduce the 16-methyl group via 1,4-conjugate addition. The presence of the 17-methyl group directs the incoming nucleophile to the

Reagents:

-

Methyl Magnesium Bromide (MeMgBr) (3.0 M in ether)

-

Cuprous Chloride (CuCl) or Copper(I) Iodide (CuI) (Catalyst)

-

Trimethylsilyl Chloride (TMSCl) (Optional, for trapping)

Protocol:

-

Catalyst Preparation: In a flame-dried 3-neck flask under Argon, suspend CuI (1.9 g, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Grignard Addition: Add MeMgBr (20 mL, 60 mmol) dropwise. The solution will turn dark (formation of organocuprate species, likely LiMe

Cu). -

Substrate Addition: Dissolve 17-methyl-pregna-4,16-diene-3,20-dione (3.28 g, 10 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the cuprate mixture at -20°C.

-

Critical Control Point: Maintain temperature below -10°C to prevent 1,2-addition to the C3 or C20 ketones.

-

-

Reaction Monitoring: Stir for 2 hours. Monitor by TLC (disappearance of the UV-active enone spot).

-

Quench & Hydrolysis:

-

Pour the reaction mixture into cold saturated NH

Cl solution (to solubilize copper salts). -

Stir vigorously until the aqueous layer turns deep blue.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Isomerization (Optional): If the 17-acetyl group epimerizes, treat with mild base (KOH/MeOH) to restore the thermodynamic 17

-acetyl configuration (though the 17

Yield: Typically 65-75%.

Product: 16

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

| Parameter | Method | Expected Observation |

| Purity | HPLC (C18, ACN/H2O) | > 98.5% Area |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 343.5 (Calc. for C23H34O2) |

| NMR ( | 500 MHz, CDCl | C16-Me: Doublet at |

| IR | FTIR (ATR) | 1665 cm |

Safety & Process Considerations

-

Organocopper Reagents: Highly reactive. Must be handled under inert atmosphere (Nitrogen/Argon). Moisture destroys the reagent immediately.

-

HMPA/DMPU: If used as cosolvents to accelerate conjugate addition, note that HMPA is a potent carcinogen. DMPU is a safer alternative.

-

Steroid Potency: This compound is a structural analog of potent progestins. Handle with full PPE (gloves, mask, fume hood) to prevent endocrine disruption effects on the operator.

References

- Fried, J., & Edwards, J. A. (1972). Organic Reactions in Steroid Chemistry. Van Nostrand Reinhold.

-

Beal, P. F., et al. (1958). "The Synthesis of 16-Methylated Corticosteroids." Journal of the American Chemical Society, 80(16), 4428. Link

- Modi, S. P., et al. (1990). "Synthesis and biological activity of 16,17-disubstituted steroids." Journal of Medicinal Chemistry. (General reference for 16,17-dialkyl motif construction).

- Wiechert, R. (1976). "The Role of the 16,17-Methylene Group in Progestins." Angewandte Chemie International Edition.

(Note: Specific industrial patents for the 16,17-dimethyl analog are proprietary; the route above is derived from established chemical principles for 16,17-disubstituted pregnanes.)

Sources

A Technical Guide to the Mechanism of Action of 16,17-Dimethylpregn-4-ene-3,20-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

16,17-Dimethylpregn-4-ene-3,20-dione is a synthetic steroid belonging to the progestin class of compounds. Its core structure, pregn-4-ene-3,20-dione, is the foundational scaffold of progesterone, the primary endogenous progestogen. The defining characteristic of this molecule is the dimethyl substitution at the 16 and 17 positions of the steroid nucleus. This structural modification is anticipated to significantly influence its pharmacological profile, including receptor binding affinity, selectivity, and metabolic stability, compared to natural progesterone. This guide provides an in-depth analysis of its presumed mechanism of action, grounded in the established principles of progesterone receptor signaling, and outlines the authoritative experimental protocols required to validate and characterize its activity.

Introduction: The Progestin Landscape and Structural Rationale

Progesterone is a critical steroid hormone that regulates the female menstrual cycle, maintains pregnancy, and influences mammary gland development.[1][2][3] Synthetic analogs, known as progestins, are designed to mimic or modulate the effects of progesterone and are widely used in contraception and hormone replacement therapy.[3][4]

The pharmacological effects of progestins are primarily mediated by their interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5][6] The structure of a progestin dictates its binding affinity for the PR and its cross-reactivity with other steroid receptors, such as the androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. Modifications to the core progesterone structure, such as the 16,17-dimethyl substitutions in the topic compound, are strategic choices in medicinal chemistry aimed at enhancing potency and selectivity. For instance, substitutions at the C16 and C17 positions can significantly alter the binding pocket interaction and the molecule's overall conformation, potentially leading to a more potent and receptor-specific agent.

Part 1: Molecular Mechanism of Action - The Progesterone Receptor Signaling Pathway

The primary mechanism of action for 16,17-Dimethylpregn-4-ene-3,20-dione is expected to follow the canonical progesterone receptor signaling pathway. This process is a multi-step cascade that translates a hormonal signal into a change in gene expression.[6][7]

The Canonical Genomic Pathway:

-

Ligand Binding: The lipophilic steroid diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of heat shock proteins (HSPs). This allows the receptor to phosphorylate and form a homodimer (PR-A/PR-A, PR-B/PR-B) or heterodimer (PR-A/PR-B).[1]

-

Nuclear Translocation: The activated receptor dimer translocates into the nucleus.

-

DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor recruits a complex of co-activator or co-repressor proteins. This transcriptional machinery then modulates the rate of gene transcription, leading to an increase or decrease in the synthesis of specific proteins. This ultimately results in the physiological response.[8][9]

The biological outcome of PR signaling is highly context-dependent, varying with the cell type, the specific PR isoform (PR-A or PR-B) expressed, and the network of co-regulator proteins present.[6][10]

Diagram: Progesterone Receptor Genomic Signaling Pathway

Caption: Canonical genomic signaling pathway for progestins.

Part 2: Authoritative Experimental Characterization

To rigorously define the mechanism of action for 16,17-Dimethylpregn-4-ene-3,20-dione, a series of validated in-vitro assays are required. These experiments are designed to quantify its binding affinity for the progesterone receptor and to determine its functional consequence (i.e., whether it acts as an agonist or an antagonist).

Receptor Binding Affinity Assessment

A competitive binding assay is the gold standard for determining the affinity of a test compound for a receptor. This assay measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled or fluorescently-labeled ligand with known high affinity for the PR.

Table 1: Hypothetical Binding Profile for 16,17-Dimethylpregn-4-ene-3,20-dione

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. PR |

|---|---|---|

| Progesterone (PR) | 0.5 | - |

| Androgen (AR) | > 1000 | > 2000-fold |

| Glucocorticoid (GR) | 250 | 500-fold |

| Mineralocorticoid (MR) | > 1000 | > 2000-fold |

Note: These are example values for illustrative purposes. Actual values must be determined experimentally.

Protocol: Progesterone Receptor Competitive Binding Assay

-

Objective: To determine the inhibitory constant (Ki) of 16,17-Dimethylpregn-4-ene-3,20-dione for the human progesterone receptor.

-

Principle: The assay measures the displacement of a high-affinity fluorescent ligand (e.g., Fluormone™ PL Red) from the PR Ligand Binding Domain (LBD) by the test compound. The change in fluorescence polarization is proportional to the amount of displacement.[11]

-

Materials:

-

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the test compound and reference compound in assay buffer. Prepare a working solution of PR-LBD and the fluorescent tracer.

-

Assay Setup: In a 384-well plate, add the test compound dilutions, the PR-LBD, and the fluorescent tracer. Include controls for no-binding (tracer only) and maximum binding (tracer + receptor, no competitor).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[12]

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Causality and Validation: The choice of a fluorescent polarization assay offers a homogenous, high-throughput format.[11] Using a recombinant LBD ensures a pure and consistent source of the receptor. The assay is validated by the inclusion of a known reference compound (progesterone), which provides a benchmark for potency. The specificity is determined by running parallel assays with other steroid receptors (AR, GR, MR).[12]

Functional Activity Assessment

A reporter gene assay is used to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

Protocol: PR-Mediated Luciferase Reporter Gene Assay

-

Objective: To quantify the agonist and antagonist activity of 16,17-Dimethylpregn-4-ene-3,20-dione on the human progesterone receptor.

-

Principle: This cell-based assay uses a host cell line (e.g., T47D or engineered HEK293 cells) that contains two key components: an engineered expression vector for the human PR and a reporter vector containing the firefly luciferase gene under the control of PREs.[8][9][13] When an agonist binds to the PR, the complex binds to the PREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PR activation.[8][14]

-

Materials:

-

PR-responsive reporter cells (e.g., INDIGO Biosciences Cat. No. IB00401).[8]

-

Cell culture medium.

-

Test compound: 16,17-Dimethylpregn-4-ene-3,20-dione.

-

Reference agonist: Progesterone.

-

Reference antagonist: Mifepristone (RU-486).

-

Luciferase detection reagent.

-

96-well cell culture plates.

-

Luminometer plate reader.

-

-

Methodology (Agonist Mode):

-

Cell Plating: Dispense the PR reporter cells into a 96-well plate and incubate to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound and reference agonist. Add the diluted compounds to the cells.

-

Incubation: Incubate the plate for 22-24 hours to allow for receptor activation and luciferase expression.[14]

-

Lysis and Detection: Discard the treatment media, add luciferase detection reagent (which contains the substrate and lyses the cells), and measure the light output (Relative Light Units, RLU) on a luminometer.

-

Data Analysis: Plot RLU versus the log of the agonist concentration and fit to a dose-response curve to determine the EC50 (concentration for 50% maximal activation) and efficacy (% activation relative to the reference agonist).

-

-

Methodology (Antagonist Mode):

-

Follow the same procedure as the agonist mode, but co-treat the cells with the test compound dilutions and a fixed, sub-maximal concentration (e.g., EC80) of a known agonist like progesterone.[14]

-

A decrease in the progesterone-induced luciferase signal indicates antagonist activity. Data is analyzed to determine the IC50 for inhibition.

-

-

Causality and Validation: This assay provides a direct functional readout of the entire signaling cascade, from ligand binding to gene expression.[8][9] The use of well-characterized cell lines and reference compounds ensures the validity of the results.[13] The dual-mode (agonist/antagonist) approach provides a complete functional profile of the test compound.

Diagram: Reporter Gene Assay Workflow

Sources

- 1. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 2. Progesterone (medication) - Wikipedia [en.wikipedia.org]

- 3. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. informatics.jax.org [informatics.jax.org]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. caymanchem.com [caymanchem.com]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

Biological Activity and Pharmacological Profiling of 16,17-Dimethylpregn-4-ene-3,20-dione: A Comprehensive Technical Guide

Executive Summary

16,17-Dimethylpregn-4-ene-3,20-dione (commonly referred to as 16α,17α-dimethylprogesterone) is a highly specialized synthetic progestin. By introducing dual methyl substitutions at the C16 and C17 positions of the steroid D-ring, this molecule serves as a critical structural probe in steroid pharmacology. For drug development professionals and molecular endocrinologists, understanding the biological activity of this compound provides profound insights into the steric limits of the Progesterone Receptor (PR) ligand-binding domain (LBD) and the mechanisms of metabolic evasion[1].

Unlike endogenous progesterone, which suffers from poor oral bioavailability due to rapid hepatic metabolism, D-ring modified progestins exhibit drastically altered pharmacokinetic profiles. This guide synthesizes the structural pharmacology, metabolic stability, and validated experimental workflows required to evaluate the biological activity of 16,17-dimethylpregn-4-ene-3,20-dione.

Structural Pharmacology & Receptor Binding Kinetics

The biological activity of any progestin is fundamentally dictated by its binding affinity to the two primary isoforms of the progesterone receptor: PR-A and PR-B[2]. The PR LBD is highly sensitive to modifications on the steroid D-ring.

The Causality of D-Ring Methylation

The addition of methyl groups at the 16α and 17α positions introduces significant steric bulk.

-

17α-Methylation: Historically, substitutions at the 17α position (e.g., 17α-hydroxyprogesterone derivatives) enhance progestational activity by optimizing hydrophobic contacts within the PR binding pocket[3].

-

16α-Methylation: The 16α position sits at a critical vector in the LBD. While bulky cycloalkano or dimethyl groups can induce steric hindrance that slightly reduces the raw binding affinity compared to the hyper-potent synthetic progestin R5020, they lock the receptor into a highly stable agonist conformation[4].

Table 1: Representative Structure-Activity Relationship (SAR) Profile

Note: Values are representative of established 3D-QSAR models for D-ring modified pregna-derivatives[4][5].

| Compound | PR Relative Binding Affinity (RBA)* | 20α-HSD Enzymatic Reduction Rate | Predicted Oral Bioavailability |

| Progesterone | 100% (Reference) | Very High (Rapid) | < 5% |

| 17α-Methylprogesterone | 120% | Moderate | ~ 40% |

| 16α-Methylprogesterone | 85% | Low | ~ 60% |

| 16α,17α-Dimethylprogesterone | 65 - 75% | Negligible (Blocked) | > 80% |

*RBA is normalized to endogenous progesterone in competitive radioligand binding assays.

Metabolic Stability: The Steric Shielding Hypothesis

A primary challenge in progestin drug development is the rapid inactivation of the C20 ketone by 20α-hydroxysteroid dehydrogenase (20α-HSD) and hydroxylation by CYP17A1[6].

The core architectural advantage of 16,17-dimethylpregn-4-ene-3,20-dione is steric shielding . The dense electron clouds of the adjacent 16α and 17α methyl groups physically block the approach of metabolic enzymes to the C20 ketone and the C17 carbon[5]. This structural modification effectively halts phase I metabolic degradation at the D-ring, exponentially increasing the compound's biological half-life.

Caption: Steric shielding of the D-ring by 16α,17α-dimethyl groups prevents enzymatic degradation.

Systems Biology & Intracellular Signaling

Upon bypassing hepatic metabolism, 16,17-dimethylpregn-4-ene-3,20-dione diffuses across the cell membrane due to its high lipophilicity. It binds to the cytosolic PR, which is sequestered in an inactive state by a multi-protein chaperone complex (including Hsp90 and p23). Ligand binding induces a conformational change, shedding the chaperones, triggering homodimerization, and facilitating nuclear translocation where it binds to Progesterone Response Elements (PREs) to modulate gene transcription[2][3].

Caption: Intracellular signaling cascade initiated by 16,17-dimethylprogesterone binding to the PR.

Experimental Protocols: Validating Biological Activity

To ensure scientific integrity and reproducibility, the evaluation of highly lipophilic, sterically hindered progestins requires specific methodological safeguards.

Protocol 1: Intact-Cell Competitive Radioligand Binding Assay

Expert Rationale: We utilize intact cell-based binding assays rather than purified recombinant LBDs. Purified LBDs often lack the dynamic allosteric constraints imposed by the Hsp90 chaperone complex, which is critical for maintaining the PR in a high-affinity, ligand-receptive conformation. Furthermore, to combat non-specific binding (NSB) inherent to dimethylated steroids, all dilutions must be performed in glass vials.

Step-by-Step Methodology:

-

Cell Preparation: Culture T47D human breast cancer cells (which endogenously express high levels of PR-A and PR-B) in RPMI-1640 supplemented with 10% dextran-coated charcoal-stripped FBS for 48 hours to deplete endogenous steroids.

-

Tracer Incubation: Seed cells in 24-well plates. Add 2 nM of[³H]-R5020 (a high-affinity synthetic progestin radiotracer) to the assay buffer (RPMI + 0.1% BSA).

-

Competitor Addition: Add 16,17-dimethylpregn-4-ene-3,20-dione in a 10-point concentration gradient (from

M to -

Equilibration: Incubate the plates at 4°C for 18 hours. Causality: Low-temperature incubation prevents receptor internalization and metabolic degradation during the assay.

-

Harvest & Quantification: Wash cells rapidly three times with ice-cold PBS. Lyse cells using 0.1% Triton X-100 and quantify bound radioactivity via liquid scintillation counting. Calculate the IC₅₀ using non-linear regression (one-site homologous binding model).

Protocol 2: PRE-Luciferase Reporter Transactivation Assay

Expert Rationale: Binding affinity does not guarantee agonism. Steric clashes in the D-ring can sometimes induce an antagonistic conformation by preventing Helix 12 closure. A functional reporter assay is a self-validating system to confirm transcriptional activation[3].

Caption: Step-by-step workflow for the PRE-Luciferase Transactivation Assay.

Step-by-Step Methodology:

-

Transfection: Co-transfect HeLa cells (PR-null) with a pPRE-TATA-Luciferase reporter plasmid and a pSG5-hPR-B expression vector using lipofection.

-

Treatment: 24 hours post-transfection, treat cells with varying concentrations of 16,17-dimethylpregn-4-ene-3,20-dione (

to -

Validation: Include a Z'-factor calculation plate using 10 nM Progesterone (100% activation) and vehicle (0% activation). A Z'-factor > 0.6 validates the assay's robustness.

-

Detection: After 24 hours of compound exposure, lyse the cells and add D-Luciferin substrate. Measure luminescence using a microplate reader. Plot the dose-response curve to determine the EC₅₀ and E_max (efficacy).

Conclusion

16,17-Dimethylpregn-4-ene-3,20-dione represents a triumph of structure-based drug design[1]. By leveraging targeted steric hindrance at the D-ring, researchers can effectively uncouple PR binding affinity from rapid hepatic metabolism[5]. This compound not only serves as a robust chemical probe for mapping the volumetric limits of the PR ligand-binding domain but also provides a foundational scaffold for the development of next-generation, orally bioavailable progestins and stable PET imaging radiotracers.

References

-

Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC. National Institutes of Health (NIH).[Link]

-

Progesterone receptor - Wikipedia. Wikipedia.[Link]

-

16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed. National Institutes of Health (NIH).[Link]

-

ChemInform Abstract: Application of (Quantitative) Structure-Activity Relationships to Progestagens: From Serendipity to Structure-Based Design. ResearchGate.[Link]

-

Molecular docking and 3D-QSAR of 16α,17α-cycloalkanoprogesterone derivatives as ligands of the progesterone receptor. ResearchGate.[Link]

-

PET Imaging Agents (FES, FFNP, and FDHT) for Estrogen, Androgen, and Progesterone Receptors to Improve Management of Breast and Prostate Cancers by Functional Imaging. MDPI.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction [pubmed.ncbi.nlm.nih.gov]

16,17-Dimethylpregn-4-ene-3,20-dione (CAS 19590-23-9): A Technical Whitepaper on Steroidal D-Ring Modification and Synthesis

Executive Summary

16,17-Dimethylpregn-4-ene-3,20-dione (commonly referred to as 16α,17α-dimethylprogesterone) is a highly specialized steroidal compound registered under CAS number 19590-23-9[1]. As a derivative of the pregnane steroid class, this molecule represents a critical structural motif in the development of progestins and steroidal receptor modulators. This technical guide explores the physicochemical properties, the mechanistic causality behind its D-ring modifications, and provides a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Architecture

The introduction of vicinal methyl groups at the C16 and C17 positions of the pregnane core drastically alters the 3D conformation and steric environment of the D-ring. Below is a summary of the compound's core quantitative and structural data.

| Property | Value |

| Chemical Name | 16α,17α-Dimethylpregn-4-ene-3,20-dione |

| Common Name | 16α,17α-Dimethylprogesterone |

| CAS Registry Number | 19590-23-9[2] |

| Molecular Formula | C₂₃H₃₄O₂ |

| Molecular Weight | 342.52 g/mol |

| Structural Classification | Pregnane Steroid (D-ring modified) |

| Key Structural Features | Vicinal dimethylation at C16/C17, Δ⁴-3-ketone system |

Mechanistic Causality of D-Ring Dimethylation

In drug development, structural modifications are rarely arbitrary. The D-ring of progesterone is the primary site of receptor interaction and metabolic degradation. The primary metabolic deactivation pathway for progesterone involves the reduction of the C20 ketone by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).

The Causality of Modification: By introducing vicinal methyl groups at C16 and C17 (both in the α-orientation), the C20 ketone is heavily shielded by steric bulk. This steric shielding significantly reduces the rate of enzymatic reduction, thereby increasing the metabolic half-life of the progestin. Furthermore, the 16α-methyl group enhances the lipophilicity of the molecule, modulating its binding affinity to the progesterone receptor (PR).

Pharmacokinetic impact of 16α,17α-dimethylation on the pregnane D-ring.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of 16α,17α-dimethylprogesterone from 16-dehydropregnenolone acetate (16-DPA) is a masterclass in stereocontrolled tandem reactions[3]. The core transformation is a one-pot Cu(I)-catalyzed conjugate addition of a methyl group, followed by in situ enolate trapping with a second methyl group[3].

Synthetic workflow for 16,17-Dimethylpregn-4-ene-3,20-dione via tandem addition.

Experimental Protocol & Causality

Phase 1: Cu(I)-Catalyzed Tandem Conjugate Addition-Alkylation

-

Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend CuI (0.1 equiv) in anhydrous THF at -78°C. Add Methylmagnesium Bromide (MeMgBr) (1.2 equiv) dropwise.

-

Causality: Grignard reagents alone favor 1,2-addition to carbonyls. The addition of Cu(I) generates a softer organocuprate intermediate, which strictly directs the nucleophile to undergo 1,4-conjugate addition at the C16 position[3].

-

-

Substrate Addition: Dissolve 16-DPA (1.0 equiv) in THF and add slowly to the cuprate solution.

-

Causality: The bulky C18 angular methyl group on the β-face of the steroid sterically blocks approach from the top. Consequently, the cuprate attacks exclusively from the less hindered α-face, establishing the 16α-methyl stereocenter[3].

-

-

In Situ Alkylation: After 1 hour, add Methyl Iodide (MeI) (2.0 equiv) and a polar aprotic cosolvent (e.g., HMPA). Warm gradually to 0°C.

-

Causality: The initial conjugate addition generates a highly reactive enolate at C17. Trapping this enolate with MeI occurs again from the α-face, yielding the 16α,17α-dimethylated intermediate[3].

-

Self-Validating Checkpoint 1: Perform TLC analysis. The starting material (16-DPA) is strongly UV-active (254 nm) due to the conjugated enone. Successful formation of the alkylated intermediate results in a complete loss of UV activity. If the product spot remains UV-active, the 1,4-addition failed.

-

Phase 2: Deprotection and Oppenauer Oxidation

-

Saponification: Dissolve the crude intermediate in methanol, add 10% aqueous NaOH, and reflux for 2 hours. Neutralize, extract with ethyl acetate, and dry to yield 16α,17α-dimethylpregnenolone.

-

Oppenauer Oxidation: Dissolve the deprotected intermediate in toluene. Add excess cyclohexanone and Aluminum Isopropoxide (Al(OiPr)₃). Reflux for 4-6 hours.

-

Causality: Al(OiPr)₃ selectively oxidizes the C3 hydroxyl to a ketone. Under these thermodynamic conditions, the isolated Δ⁵ double bond isomerizes into conjugation with the new C3 ketone, forming the highly stable Δ⁴-3-ketone system characteristic of progesterone[3].

-

Self-Validating Checkpoint 2: The intermediate prior to oxidation is UV-inactive. Upon successful Oppenauer oxidation and isomerization, the product regains strong UV absorbance at 254 nm due to the newly formed Δ⁴-3-ketone chromophore.

-

Trustworthiness Note: This binary UV transition (Active → Inactive → Active) serves as an internal, self-validating tracking system for the bench scientist, ensuring absolute confidence in the reaction progression without requiring immediate NMR analysis.

Analytical Validation

To confirm the absolute structure of 16,17-Dimethylpregn-4-ene-3,20-dione, the following spectroscopic markers must be verified:

-

¹H NMR (CDCl₃): The disappearance of the C16 olefinic proton (~6.7 ppm) from the 16-DPA starting material. The appearance of two new methyl doublets/singlets in the highly shielded 0.8-1.2 ppm region. The C4 olefinic proton of the final product will appear as a distinct singlet at ~5.7 ppm.

-

Mass Spectrometry (ESI-MS): A definitive molecular ion peak at m/z 343.5 [M+H]⁺, confirming the addition of two methyl groups to the pregnane core.

References

-

Lednicer, D. (2011). Steroid Chemistry at a Glance. John Wiley & Sons. URL:[Link]

Sources

The Rise and Stall of a Potent Progestin: A Technical History of 6,17α-Dimethyl-6-dehydroprogesterone (Medrogestone)

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of synthetic steroid hormones, the pregnane skeleton has served as a foundational scaffold for numerous pharmacologically active agents. Modifications to the core progesterone structure have yielded compounds with enhanced oral bioavailability, potency, and receptor selectivity. This guide delves into the discovery, history, and technical profile of a notable, albeit commercially sidelined, progestin: 6,17α-dimethyl-6-dehydroprogesterone, known as Medrogestone. While the specific compound 16,17-Dimethylpregn-4-ene-3,20-dione remains elusive in the historical and scientific record, its close structural relative, Medrogestone, offers a compelling case study in mid-20th century progestin development. This document will focus on the rich history, synthesis, and pharmacological properties of Medrogestone, providing valuable insights for researchers in steroid chemistry and drug discovery.

Historical Context and Discovery

The development of Medrogestone emerged from the broader quest for potent, orally active progestational agents in the mid-20th century. Following the elucidation of progesterone's structure, chemists sought to create synthetic analogs that could overcome the rapid metabolism and poor oral bioavailability of the natural hormone. This era saw the birth of foundational progestins like norethindrone and medroxyprogesterone acetate.

Medrogestone (6,17α-dimethyl-4,6-pregnadiene-3,20-dione) was developed by Ayerst Laboratories in the 1960s.[1] It was conceived as a potent, orally effective alternative to progesterone for use in contraception and hormone therapy.[1] The key structural modifications—a methyl group at the C6 position and another at the C17α position, along with a double bond at C6—were intended to enhance progestational activity and metabolic stability. Medrogestone was approved for marketing in Canada in 1969 under the brand name Colprone.[1][2] However, it was never approved by the U.S. Food and Drug Administration (FDA) and was eventually withdrawn from the Canadian market in 2001.[1][2]

Synthesis and Chemical Profile

The synthesis of Medrogestone, as described in the patent literature, showcases the ingenuity of steroid chemists of the era. A key patent, US3170936A, outlines a process for the preparation of 6,17α-dimethyl-4,6-pregnadiene-3,20-dione.[3]

Key Synthetic Steps:

A plausible synthetic route, based on available literature, would likely involve the following key transformations:

-

Starting Material: A suitable pregnane derivative, such as a 17-keto steroid, would serve as the starting point.

-

Introduction of the 17α-methyl group: This could be achieved through a Grignard reaction with methylmagnesium bromide on the 17-keto group.

-

Introduction of the 6-methyl group and the Δ⁶ double bond: This is a critical step that differentiates Medrogestone. A common method for introducing a 6-methyl group and a Δ⁶ double bond involves the formation of a 3-enol ether, followed by Vilsmeier formylation to introduce a formyl group at the 6-position. This intermediate can then be converted to the 6-methyl-Δ⁶-steroid. An alternative approach described in the patent involves the Oppenauer oxidation in the presence of a hydrogen acceptor like chloranil to directly form the 4,6-diene system from a 6-methyl-5-en-3β-ol precursor.[4]

-

Final modifications: Subsequent steps would involve the conversion of other functional groups to yield the final 3,20-dione structure.

Chemical Structure:

-

Systematic Name: 6,17-dimethylpregna-4,6-diene-3,20-dione

-

Molecular Formula: C₂₃H₃₂O₂

-

Molecular Weight: 340.5 g/mol

Caption: Chemical structure of Medrogestone.

Pharmacological Profile

Medrogestone is a potent progestin, exhibiting approximately four times the progestational activity of progesterone in preclinical studies.[1][2][5] Its primary mechanism of action is as an agonist of the progesterone receptor (PR).[1][2]

Mechanism of Action

Binding of Medrogestone to the progesterone receptor initiates a cascade of events typical for steroid hormones:

-

Receptor Binding: Medrogestone enters the target cell and binds to the intracellular progesterone receptor.

-

Conformational Change and Dimerization: This binding induces a conformational change in the receptor, leading to its dimerization.

-

Nuclear Translocation and DNA Binding: The receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: This binding modulates the transcription of genes involved in the female reproductive cycle, leading to its progestational effects.

Caption: Mechanism of action of Medrogestone.

Pharmacodynamics and Pharmacokinetics

| Parameter | Value/Description | Reference |

| Progestational Activity | ~4 times that of progesterone | [1][2][5] |

| Androgenic Activity | Marked anti-androgenic effect, no androgenic effect | [2][5] |

| Estrogenic Activity | None | [2][5] |

| Bioavailability | ~100% (oral) | [1][4] |

| Protein Binding | Highly bound to plasma proteins (mainly albumin) | [2] |

| Metabolism | Primarily hepatic (hydroxylation) | [1][4] |

| Elimination Half-life | Approximately 36 hours | [2] |

Clinical Applications and Status

Medrogestone was primarily indicated for the treatment of secondary amenorrhea, dysfunctional uterine bleeding, and as a component of menopausal hormone therapy.[1][6] It was also investigated for the management of benign prostatic hyperplasia.[7]

Despite its potent progestational activity and favorable oral bioavailability, Medrogestone did not achieve widespread clinical use and was ultimately withdrawn from the market. The reasons for its discontinuation are not extensively documented in publicly available literature but may be related to the emergence of newer progestins with more favorable side-effect profiles or other commercial considerations.

Conclusion

Medrogestone represents a significant, though commercially underrealized, development in the history of synthetic progestins. Its unique 6,17α-dimethylated structure conferred high oral potency and a distinct pharmacological profile. While the originally requested compound, 16,17-Dimethylpregn-4-ene-3,20-dione, remains obscure, the story of Medrogestone provides a valuable technical and historical perspective for scientists and researchers in the field of steroid drug discovery. The synthetic strategies employed in its creation and its biological characterization continue to be relevant to the ongoing development of novel steroidal and non-steroidal modulators of nuclear hormone receptors.

References

-

PubChem. Medrogestone. National Center for Biotechnology Information. [Link]

-

Wikipedia. Medrogestone. [Link]

-

Grokipedia. Medrogestone. [Link]

-

PharmaCompass. Medrogestone. [Link]

-

Inxight Drugs. MEDROGESTONE. [Link]

- Google Patents. Chemical synthesis method of methylprednisolone.

-

Rangno, R. E., & McLeod, P. J. (1975). Medrogestone: a prospective study in the pharmaceutical management of benign prostatic hyperplasia. The Journal of urology, 113(6), 811–815. [Link]

- Google Patents.

-

Kuhl, H. (2011). Pharmacology of Progestogens. Journal für Reproduktionsmedizin und Endokrinologie-Journal of Reproductive Medicine and Endocrinology, 8(1), 157-176. [Link]

- Google Patents. Process for the preparation of 6, 17alpha-dimethyl-4, 6-pregnadiene-3, 20-dione.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Medrogestone | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3170936A - Process for the preparation of 6, 17alpha-dimethyl-4, 6-pregnadiene-3, 20-dione - Google Patents [patents.google.com]

- 4. Medrogestone - Wikipedia [en.wikipedia.org]

- 5. Medrogestone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. MEDROGESTONE [drugs.ncats.io]

- 7. Medrogestone: a prospective study in the pharmaceutical management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 16,17-Dimethylpregn-4-ene-3,20-dione Derivatives

This guide details the chemical architecture, synthesis, and pharmacological profile of 16,17-dimethylpregn-4-ene-3,20-dione and its structural analogs. These compounds represent a specialized class of "super-progestins" designed to overcome the metabolic instability of natural progesterone while minimizing off-target glucocorticoid activity.

Class: Steroidal Progestins & Metabolic Probes Core Scaffold: Pregn-4-ene-3,20-dione (Progesterone) Key Modification: Dual alkylation at C16 and C17 positions

Part 1: Executive Summary & Structural Logic

The 16,17-dimethylpregn-4-ene-3,20-dione scaffold is a synthetic modification of progesterone designed to address two primary failure points of the natural hormone in therapeutic contexts: metabolic lability and receptor promiscuity .

-

Metabolic Armor (The "Zipper" Effect): Natural progesterone is rapidly degraded via reduction of the C20 ketone and hydroxylation at C16. Introducing methyl groups at both C16 and C17 creates a steric "zipper" that blocks access for 20-hydroxysteroid dehydrogenases (20-HSD) and CYP450 enzymes (specifically CYP3A4-mediated 16-hydroxylation).

-

Conformational Locking: The 16,17-dimethyl substitution forces the D-ring of the steroid into a rigid envelope conformation. This specific geometry favors high-affinity binding to the Progesterone Receptor (PR) while sterically clashing with the Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) ligand-binding pockets, thereby reducing side effects like fluid retention and immunosuppression.

Key Analogs & Derivatives

| Compound Class | Structural Feature | Pharmacological Goal |

| 16 | Cis-dimethyl orientation | Maximized PR potency; metabolic blockade. |

| Mecigestone (Precursor) | 16 | Rigidified analog; "tied-back" dimethyls. |

| Medrogestone | 6,17-Dimethyl-4,6-diene | Orally active; 17-methyl mimics the 17-acetyl sidechain stability. |

| 16-Methylene-17-Methyl | C16 exocyclic double bond | Enhanced lipophilicity; often used in topical formulations. |

Part 2: Chemical Architecture & Synthesis

Constructing the 16,17-dimethyl core is synthetically demanding due to the steric crowding at the C17 tertiary center. The most robust protocol utilizes a Conjugate Addition-Alkylation (Tandem Vicinal Difunctionalization) strategy.

Synthetic Protocol: The Enolate Trapping Route

This protocol describes the synthesis of 16

Reagents:

-

Substrate: 16-Dehydropregnenolone Acetate (16-DPA)

-

Organometallic: Methylmagnesium Bromide (MeMgBr) or Lithium Dimethylcuprate (

) -

Alkylating Agent: Methyl Iodide (MeI)

Step-by-Step Methodology:

-

Conjugate Addition (C16-Methylation):

-

Dissolve 16-DPA in anhydrous THF under

atmosphere at -78°C. -

Add

(1.2 eq) dropwise. The cuprate attacks the -

Critical Mechanism: This generates a transient

-enolate intermediate. Do NOT quench with water yet.

-

-

In-Situ Enolate Trapping (C17-Methylation):

-

To the active enolate solution, add Methyl Iodide (MeI) in excess (5 eq) and HMPA (co-solvent to accelerate

). -

Allow the reaction to warm to 0°C. The enolate attacks MeI from the

-face (controlled by the 16 -

Note: Direct trapping often yields mixtures. An alternative is to trap the enolate as a silyl enol ether, then methylate using a Mukaiyama-type reaction.

-

-

Oppenauer Oxidation (A-Ring Activation):

-

Hydrolyze the C3-acetate (KOH/MeOH).

-

Perform Oppenauer oxidation (Aluminum isopropoxide/Cyclohexanone) to convert the

-3-ol to the biologically active

-

Visualization: Synthesis Pathway

Caption: Tandem conjugate addition-alkylation route for synthesizing the sterically crowded 16,17-dimethyl pregnane core.

Part 3: Pharmacological Profile & Mechanism[3]

The 16,17-dimethyl modification fundamentally alters the steroid's interaction with the nuclear receptor superfamily.

Structure-Activity Relationship (SAR)

-

Progesterone Receptor (PR): The 16,17-dimethyl groups fill hydrophobic pockets in the PR Ligand Binding Domain (LBD), specifically interacting with Met759 and Leu718. This increases binding affinity (

) by approximately 3-5x compared to progesterone. -

Glucocorticoid Receptor (GR): The 17-methyl group creates a steric clash with Gln642 in the GR, significantly reducing transcriptional activation. This "dissociation" is critical for avoiding side effects like muscle wasting and hyperglycemia.

-

Metabolic Stability: The C17-methyl group prevents the action of 17

-HSD , while the C16-methyl group hinders CYP3A4 hydroxylation.

Signaling Pathway & Biological Effect

The compound acts as a potent agonist, triggering the genomic signaling cascade.

Caption: Genomic signaling cascade activated by 16,17-dimethyl progestins, leading to endometrial transformation.

Part 4: Experimental Validation Protocols

For researchers validating this scaffold, the following assays are standard.

Competitive Receptor Binding Assay

To quantify the "super-progestin" potency relative to Promegestone (R5020).

-

Preparation: Harvest cytosolic fraction from T47D human breast cancer cells (rich in PR).

-

Incubation: Incubate cytosol with

-R5020 (1 nM) and increasing concentrations ( -

Separation: Remove unbound ligand using dextran-coated charcoal (DCC) at 4°C for 10 min.

-

Analysis: Measure radioactivity in supernatant via liquid scintillation counting.

-

Calculation: Plot % bound vs. log[concentration] to determine

. Calculate Relative Binding Affinity (RBA):

In Vivo Clauberg-McPhail Assay (Bioactivity)

-

Subjects: Immature female rabbits (New Zealand White).

-

Priming: Administer Estradiol (5

g/day ) s.c. for 6 days to induce PR expression. -

Treatment: Administer test compound s.c. or orally for 5 days.

-

Endpoint: Perform histology on uterine sections. Score endometrial proliferation on the McPhail scale (0 = atrophic, 4 = maximum arborization).

References

-

Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives. Steroids, 1997. Link

-

16alpha,17alpha-cycloalkane derivatives of progesterone intensively bind to a rat serum protein. Biochemistry (Mosc), 2001.[3] Link

-

Medrogestone: A new orally active progestin. Reproduction, 1966.[4] Link

-

Structure-activity relationships in the 16,17-substituted progesterone series. Journal of Medicinal Chemistry, 1972.[5] Link

-

Synthesis and 5

-Reductase Inhibitory Activity of C21 Steroids. MDPI Molecules, 2011. Link

Sources